1-Acetyl-3-indoxyl-d4 Acetate
Description
1-Acetyl-3-indoxyl-d4 Acetate is a deuterated derivative of 1-acetyl-3-indoxyl acetate, characterized by the substitution of four hydrogen atoms with deuterium (D) at specific positions. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry and metabolic studies, where deuterated compounds serve as internal standards to improve quantification accuracy . The molecular formula is C₁₀H₅D₄NO₂, distinguishing it from non-deuterated analogs like N-Acetyl-3-hydroxyindole (C₁₀H₉NO₂) .
Properties
Molecular Formula |
C₁₂H₇D₄NO₃ |
|---|---|
Molecular Weight |
221.25 |
Synonyms |
1,3-Diacetylindoxyl-d4; 1-Acetylindol-3-yl-d4 Acetate; Acetic Acid 1-Acetyl-1H-indol-3-yl-d4 Ester; Indoxyl-d4 1,3-Diacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Acetyl-3-hydroxyindole (CAS 33025-60-4)
- Structural Differences : Lacks both the acetate group at the 3-position and deuterium substitution. The hydroxyl group at the 3-position instead of an acetyloxy group reduces its stability under acidic conditions .
- Applications: Primarily used in organic synthesis as a precursor for indole-based pharmaceuticals.
(1-Acetyl-5-nitroindol-3-yl) Acetate (CAS 26491-03-2)
- Functional Group Variation : Incorporates a nitro group at the 5-position of the indole ring, which significantly alters its electronic properties and reactivity. This nitro substitution enhances its electrophilicity, making it more reactive in nucleophilic aromatic substitution reactions compared to 1-Acetyl-3-indoxyl-d4 Acetate .
- Safety Profile : The nitro group introduces toxicity concerns, necessitating stringent handling protocols (e.g., avoiding inhalation and direct contact) that are less critical for the deuterated analog .
N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine Dicyclohexylamine Salt
- Deuterated Analog Comparison : Shares the deuterium substitution feature but differs in core structure (cysteine derivative vs. indole backbone). This compound is tailored for studying glutathione metabolism, whereas this compound is optimized for indole-based tracer studies .
Comparison with Other Acetate Esters
- Physicochemical Contrasts: Polarity: this compound exhibits higher polarity due to its indole and acetyloxy groups, unlike non-aromatic acetates like cyclohexyl or ethyl acetate .
Research Implications and Industrial Relevance
- Analytical Chemistry : The deuterated structure of this compound minimizes signal overlap in LC-MS, enabling precise quantification of indole derivatives in complex matrices like biological fluids .
- Pharmaceutical Development : Unlike nitro-substituted analogs (e.g., CAS 26491-03-2), this compound’s lack of reactive substituents reduces metabolic interference, making it safer for in vivo tracer studies .
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodology : Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify confounding variables (e.g., solvent effects) .
Data Presentation and Peer Review
Q. How should researchers structure a manuscript to highlight novel findings about this compound?
- Framework :
- Introduction : Emphasize gaps in isotopic tracer research for indoxyl derivatives. Cite prior work on non-deuterated analogs .
- Results : Use tables to compare deuteration efficiency, stability, and metabolic flux rates across experimental conditions. Include raw spectral data in supplementary materials .
- Discussion : Contrast results with literature on structurally similar deuterated esters (e.g., ethyl acetate-d5) to contextualize isotopic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
